1-((1-(1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Beschreibung

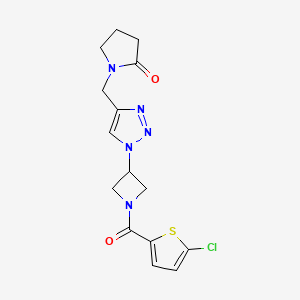

The compound “1-((1-(1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one” features a structurally complex architecture combining multiple pharmacophoric motifs:

- Azetidine ring: A four-membered nitrogen-containing heterocycle, functionalized with a 5-chlorothiophene-2-carbonyl group. This substituent introduces electronic modulation via the electron-withdrawing chlorine and sulfur-containing thiophene ring .

- Triazole linker: The 1,2,3-triazole moiety, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a rigid spacer, enhancing molecular stability and enabling interactions with biological targets .

- Pyrrolidin-2-one: A five-membered lactam ring contributing to solubility and hydrogen-bonding capacity.

Eigenschaften

IUPAC Name |

1-[[1-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O2S/c16-13-4-3-12(24-13)15(23)20-8-11(9-20)21-7-10(17-18-21)6-19-5-1-2-14(19)22/h3-4,7,11H,1-2,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVDBVNWPPCYLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-((1-(1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that exhibits potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure incorporates various functional groups that may contribute to its biological efficacy.

Chemical Structure and Properties

- Chemical Formula: C15H16ClN5O2S

- Molecular Weight: 365.8378 g/mol

- CAS Number: 2034593-57-0

The compound features a pyrrolidinone core linked to an azetidine moiety, which is further connected to a triazole ring and a 5-chlorothiophene carbonyl group. This intricate structure suggests multiple sites for potential interactions with biological targets.

Biological Activity Overview

Research on this compound has primarily focused on its antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Preliminary studies indicate that derivatives of compounds similar to the one exhibit significant antimicrobial effects. For instance, compounds containing thiophene and triazole rings have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | S. aureus | 25 µg/ml |

| Example B | E. coli | 50 µg/ml |

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Specific studies have reported that triazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

These findings highlight the importance of further exploring the biological mechanisms underlying these effects.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Compounds with triazole rings often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell growth.

- Induction of Apoptosis: The presence of the pyrrolidinone moiety may facilitate apoptosis in cancer cells through mitochondrial pathways.

- Interaction with DNA: Some derivatives have shown the ability to intercalate with DNA, disrupting replication processes in rapidly dividing cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

-

Study on Triazole Derivatives:

- Researchers synthesized various triazole derivatives and tested them against a panel of bacterial strains.

- Results indicated that modifications in the side chains significantly enhanced antimicrobial potency.

-

Antitumor Activity Assessment:

- A study focused on the evaluation of pyrrolidine derivatives showed promising results against breast cancer cell lines.

- The study concluded that specific substitutions on the pyrrolidine ring could optimize anticancer activity.

Wissenschaftliche Forschungsanwendungen

Structural Overview

This compound can be analyzed through its key structural components:

- Azetidine Ring : A four-membered nitrogen-containing ring that serves as a versatile scaffold in drug design.

- Triazole Moiety : A five-membered heterocyclic compound known for diverse pharmacological activities.

- Chlorothiophenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.

Biological Activities

Research indicates that compounds featuring triazole and azetidine structures exhibit a range of biological activities:

Antimicrobial Properties

Compounds with triazole rings have shown significant antimicrobial activity against various bacterial strains. The incorporation of the azetidine structure may enhance this activity due to potential synergistic effects.

Anticancer Activity

The unique structural features of this compound suggest potential anticancer properties. Research on similar compounds indicates that they may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Therapeutic Applications

The compound's diverse structural motifs allow for exploration in various therapeutic areas:

- Antimicrobial Treatments : Given its demonstrated antimicrobial properties, this compound could be further developed into new antibiotics or antifungal agents.

- Cancer Therapy : The anticancer potential warrants further investigation into its efficacy against different cancer cell lines.

- Anti-inflammatory Agents : The triazole moiety is known for its anti-inflammatory properties, suggesting possible applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds similar to this compound:

- A study on triazole derivatives demonstrated their effectiveness against resistant bacterial strains, indicating a promising avenue for developing new antimicrobial agents.

"Triazole derivatives exhibit broad-spectrum activity against various bacterial strains" .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Observations :

Core Scaffold Variations: The target compound shares the azetidine-triazole-pyrrolidone core with the thiazolyloxy-benzoyl analog in , suggesting similar synthetic strategies (e.g., CuAAC for triazole formation) . Pyrrol-3-one derivatives () and pyrazolo-pyrimidine-chromenones () prioritize different heterocyclic cores but retain thiophene-based substituents for electronic modulation .

Substituent Effects: Electron-Withdrawing Groups: The 5-chlorothiophene in the target compound contrasts with the trifluoromethylpyridine in , both enhancing electrophilicity but differing in steric bulk and solubility . Thiophene vs.

Synthetic Methodologies :

- Suzuki coupling is prevalent for introducing aryl/thiophene groups (), while CuAAC dominates triazole linker formation () .

Table 2: Physical and Functional Properties

Research Findings and Implications

- Bioactivity Potential: While biological data for the target compound is absent, analogs like the pyrazolo-pyrimidine-chromenone () and benzimidazolone () suggest applications in kinase inhibition or GPCR modulation due to their heterocyclic diversity .

- Optimization Strategies : Replacing 5-chlorothiophene with thiazole () could enhance metabolic stability, whereas trifluoromethylpyridine () may improve blood-brain barrier penetration .

- Synthetic Challenges : The azetidine ring’s strain may complicate functionalization, necessitating mild reaction conditions to preserve integrity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the azetidine-triazole-pyrrolidinone scaffold?

- Methodological Answer : The core structure can be synthesized via sequential coupling reactions:

- Step 1 : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to form the 1,2,3-triazole ring, as demonstrated in analogous triazole-containing heterocycles .

- Step 2 : Amide bond formation between 5-chlorothiophene-2-carboxylic acid and azetidine using coupling agents like HATU or EDCI .

- Step 3 : Alkylation of the triazole with a pyrrolidin-2-one derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- NMR : Assign peaks for azetidine (δ ~3.5–4.5 ppm), triazole (δ ~7.5–8.5 ppm), and pyrrolidinone (δ ~2.0–3.0 ppm). Compare with reference spectra of analogous compounds .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.

- X-ray Crystallography : Resolve ambiguities in stereochemistry, as applied to similar azetidine derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazole-azetidine coupling step?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, temperature, solvent polarity). For example, highlights flow chemistry for improved reproducibility and yield in multi-step syntheses .

- Example Optimization Table :

| Variable | Tested Range | Optimal Condition |

|---|---|---|

| Catalyst (CuSO₄) | 5–20 mol% | 10 mol% |

| Temperature | 25–80°C | 60°C |

| Solvent | DMF, DMSO, THF | DMF |

Q. How to address contradictions in biological activity data across assays?

- Methodological Answer :

- Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects, as done for pyrrolidinone derivatives in .

- Dose-Response Curves : Calculate IC₅₀ values with 95% confidence intervals. Use statistical tools (e.g., GraphPad Prism) to assess significance.

- Mechanistic Studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to validate target engagement .

Q. What computational approaches predict metabolic stability or toxicity?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ProTox-II to assess logP, cytochrome P450 interactions, and hepatotoxicity.

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., pyrrolidinone carbonyl) prone to hydrolysis .

Data Analysis and Interpretation

Q. How to resolve conflicting crystallographic and NMR data for the azetidine ring conformation?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature NMR to detect ring puckering or chair-flip dynamics.

- Crystallographic Refinement : Compare with high-resolution structures of similar azetidine derivatives (e.g., ).

Q. What strategies validate the compound’s selectivity in kinase inhibition assays?

- Methodological Answer :

- Kinase Profiling Panels : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Covalent Docking : Use AutoDock or Schrödinger to simulate binding modes, focusing on hydrogen bonds with the triazole nitrogen .

Experimental Design

Q. How to design a stability study under physiological conditions?

- Methodological Answer :

- Buffer Conditions : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C.

- Time Points : Sample at 0, 1, 6, 24, and 48 hours. Analyze degradation via HPLC (C18 column, gradient: 5–95% acetonitrile/water) .

- Control : Include a stable analog (e.g., ’s trityloxymethyl-pyrrolidinone derivative) for comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.